4-Fluoro-3-iodobenzaldehyde
Overview
Description
4-Fluoro-3-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4FIO. It is a compound of significant interest in organic chemistry due to its unique structural features, which include both a fluorine and an iodine atom attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-iodobenzaldehyde involves the iodination of 4-fluorobenzaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Another method involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation. In this process, 4-fluoro-3-iodotoluene is treated with N-bromosuccinimide (NBS) and benzoyl peroxide in tetrachloromethane (CCl4) under reflux conditions. The resulting brominated intermediate is then oxidized using sodium bicarbonate (NaHCO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Carboxylic Acids: Formed via oxidation of the aldehyde group.
Alcohols: Formed via reduction of the aldehyde group.
Scientific Research Applications
4-Fluoro-3-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of various nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes transformation to carboxylic acids or alcohols, respectively. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-3-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
4-Fluoro-3-bromobenzaldehyde: Similar in structure but contains a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
4-Fluoro-3-chlorobenzaldehyde: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.
4-Fluoro-3-iodotoluene: A precursor in the synthesis of this compound. It contains a methyl group instead of an aldehyde group.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-fluoro-3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUYWJGDFCRUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437902 | |
Record name | 4-Fluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227609-88-3 | |
Record name | 4-Fluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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